

Application Notes: DTP3 TFA for Studying NF-κB Signaling in Cancer

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Compound of Interest		
Compound Name:	Dtp3 tfa	
Cat. No.:	B7418485	Get Quote

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune responses, inflammation, cell survival, and proliferation. In many cancers, the NF-κB signaling pathway is constitutively active, driving tumor growth, metastasis, and resistance to therapy. This aberrant activation makes the NF-κB pathway a prime target for therapeutic intervention. DTP3 (a D-tripeptide) is a selective inhibitor that targets a specific node in the NF-κB signaling cascade, offering a precise tool for research and drug development. DTP3 works by disrupting the protein-protein interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and MAP Kinase Kinase 7 (MKK7), which is crucial for the activation of the JNK pathway and subsequent NF-κB signaling in certain pathological contexts, particularly in multiple myeloma.

Mechanism of Action

In contrast to inhibitors that target the canonical IKK complex, DTP3 offers a more targeted approach. In specific cancer cells, such as multiple myeloma, NF-κB activation is dependent on an alternative pathway involving the GADD45β/MKK7 signaling axis. GADD45β acts as a scaffold protein, bringing MKK7 into a conformation that allows for its activation, leading to the phosphorylation of JNK. Activated JNK, in turn, can contribute to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to



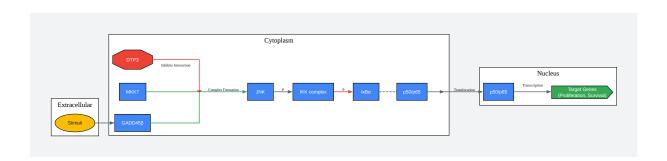




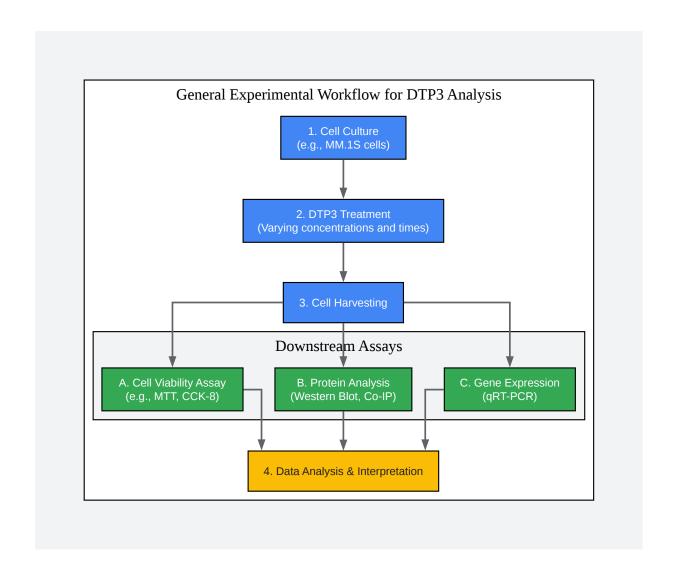
translocate into the nucleus and activate the transcription of target genes involved in cancer cell survival and proliferation.

DTP3 selectively binds to MKK7 at the GADD45 β interaction site, preventing the formation of the GADD45 β /MKK7 complex. This disruption specifically inhibits MKK7-JNK-IKK signaling, leading to the suppression of NF- κ B activity without affecting the broader cellular functions regulated by the canonical NF- κ B pathway. This selectivity makes DTP3 a valuable tool for dissecting the specific role of the GADD45 β /MKK7 axis in cancer.









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